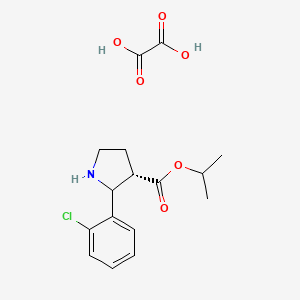

isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound is defined by the molecular formula C₁₆H₂₀ClNO₆ with a molecular weight of 357.78 grams per mole. The compound exists as an oxalate salt, incorporating oxalic acid (ethanedioic acid) as the counterion component, which significantly influences the overall molecular architecture and crystalline packing arrangements.

The pyrrolidine ring system forms the central structural framework, adopting a five-membered saturated heterocyclic configuration with nitrogen as the heteroatom. The stereochemical designation (3S) indicates the absolute configuration at the third carbon position of the pyrrolidine ring, where the carboxylate ester group is attached. This specific stereochemical arrangement is crucial for the compound's three-dimensional structure and potential biological interactions.

The 2-chlorophenyl substituent attached to the second position of the pyrrolidine ring introduces significant structural complexity through its aromatic character and the electron-withdrawing chlorine atom positioned ortho to the point of attachment. The chlorine substituent at the 2-position of the phenyl ring creates a distinctive electronic environment that influences both the conformation of the molecule and its intermolecular interactions.

| Structural Component | Molecular Contribution | Stereochemical Impact |

|---|---|---|

| Pyrrolidine ring | Five-membered nitrogen heterocycle | Provides conformational rigidity |

| 2-Chlorophenyl group | Aromatic substituent with halogen | Influences electronic distribution |

| Isopropyl ester | Branched alkyl carboxylate | Affects lipophilicity and steric bulk |

| Oxalate counterion | Dicarboxylic acid salt form | Modifies crystalline packing |

The isopropyl ester functionality contributes to the overall molecular architecture through its branched alkyl structure, which provides steric bulk and influences the compound's lipophilic characteristics. The ester linkage maintains planarity with the carboxylate carbon, creating a specific spatial arrangement that affects molecular recognition and binding interactions.

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of pyrrolidine carboxylate oxalate compounds reveal important structural insights, although specific crystal structure data for this compound requires comparison with related compounds to understand conformational preferences. Studies of similar pyrrolidine carboxylate oxalate derivatives demonstrate characteristic crystalline packing patterns influenced by hydrogen bonding networks and electrostatic interactions.

The oxalate component plays a crucial role in determining the crystalline architecture through its ability to form extensive hydrogen bonding networks. Research on carboxylic acid-pyridine complexes has shown that oxalic acid derivatives can establish multiple hydrogen bonds, creating stable crystalline frameworks. The dicarboxylic acid nature of oxalic acid enables it to bridge multiple pyrrolidine carboxylate molecules, resulting in extended three-dimensional networks.

Conformational analysis reveals that the pyrrolidine ring typically adopts an envelope or twist conformation, with the specific conformation influenced by the substituent pattern and crystal packing forces. The 2-chlorophenyl substituent can adopt different orientations relative to the pyrrolidine ring plane, creating distinct conformational isomers that may coexist in the crystal structure or solution state.

The isopropyl ester group introduces additional conformational flexibility through rotation around the ester bond. Nuclear magnetic resonance studies of related compounds suggest that the isopropyl group can adopt multiple rotameric states, with the preferred conformation influenced by steric interactions with the pyrrolidine ring and the 2-chlorophenyl substituent.

Temperature-dependent structural studies indicate that pyrrolidine carboxylate compounds exhibit dynamic behavior in the crystalline state, with molecular motions affecting both intramolecular conformations and intermolecular packing arrangements. These dynamic properties are particularly relevant for understanding the material properties and potential applications of these compounds.

Comparative Structural Analysis with Pyrrolidine Carboxylate Derivatives

Comparative structural analysis with related pyrrolidine carboxylate derivatives provides valuable insights into structure-activity relationships and the influence of specific substituents on molecular geometry. The isopropyl (3S)-2-(4-fluorophenyl)-3-pyrrolidinecarboxylate oxalate serves as an important structural analog, differing only in the halogen substituent and its position on the phenyl ring.

The molecular formula of the fluorine analog, C₁₆H₂₀FNO₆, demonstrates the close structural relationship while highlighting the specific impact of halogen substitution. The replacement of chlorine with fluorine and the positional change from ortho to para significantly affects the electronic properties and steric requirements of the phenyl substituent.

Studies of the dimethoxyphenyl derivative, isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalate, reveal the impact of electron-donating substituents compared to the electron-withdrawing chlorine atom. This compound exhibits a molecular formula of C₁₈H₂₅NO₈ with a molecular weight of 383.4 grams per mole, illustrating how methoxy substitution increases both molecular size and complexity.

| Compound Variant | Molecular Formula | Molecular Weight | Phenyl Substitution Pattern |

|---|---|---|---|

| 2-Chlorophenyl derivative | C₁₆H₂₀ClNO₆ | 357.78 | 2-Chloro (electron-withdrawing) |

| 4-Fluorophenyl derivative | C₁₆H₂₀FNO₆ | 341.33 | 4-Fluoro (electron-withdrawing) |

| 3,4-Dimethoxyphenyl derivative | C₁₈H₂₅NO₈ | 383.4 | 3,4-Dimethoxy (electron-donating) |

Methyl pyrrolidine-3-carboxylate hydrochloride provides insight into the structural consequences of ester variation and salt formation. The simplified structure lacking the phenyl substituent demonstrates the fundamental pyrrolidine carboxylate framework, with the hydrochloride salt form offering comparison to the oxalate salt structure.

Research on 14-3-3 protein interaction studies has revealed that pyrrolidine carboxylate derivatives can adopt specific conformations that enable selective binding interactions. These studies demonstrate that subtle changes in substituent patterns can dramatically affect molecular recognition and binding selectivity, emphasizing the importance of precise structural characterization.

The stereochemical requirements for biological activity become apparent through comparative analysis, with the (3S) configuration proving crucial for specific protein interactions. Studies of enantiomeric derivatives show that the (3R) configuration often exhibits different binding profiles and biological activities, highlighting the critical importance of absolute stereochemistry in these compounds.

Crystallographic studies of related pyrrolidine derivatives demonstrate that the oxalate salt form typically creates more stable crystalline structures compared to free base forms or other salt variants. The ability of oxalic acid to form multiple hydrogen bonds creates robust crystal lattices that enhance compound stability and influence physical properties such as solubility and bioavailability.

Properties

IUPAC Name |

oxalic acid;propan-2-yl (3S)-2-(2-chlorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2.C2H2O4/c1-9(2)18-14(17)11-7-8-16-13(11)10-5-3-4-6-12(10)15;3-1(4)2(5)6/h3-6,9,11,13,16H,7-8H2,1-2H3;(H,3,4)(H,5,6)/t11-,13?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSMZVDDAOAONS-BSGBVQJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCNC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H]1CCNC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative and a suitable nucleophile.

Esterification: The carboxylate group is esterified with isopropyl alcohol under acidic conditions to form the ester linkage.

Oxalate Formation: The final step involves the reaction of the ester with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed in substitution reactions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of Isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate Oxalate

This compound is a complex organic compound with diverse applications in chemistry, biology, medicine, and industry. It is utilized as a building block for synthesizing complex molecules and as a probe for investigating enzyme mechanisms and receptor binding. Its structural motifs make it a candidate for drug development, particularly in treating central nervous system disorders and anti-inflammatory agents. This compound is also used in synthesizing agrochemicals and specialty chemicals.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound helps to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural motifs are found in various bioactive molecules, making it a candidate for drug development, particularly in treating central nervous system disorders and anti-inflammatory agents.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and functional groups make it versatile for creating compounds with specific desired properties.

Uniqueness

Mechanism of Action

The mechanism of action of isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrrolidine ring and chlorophenyl group can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with target proteins, influencing their activity and function. The oxalate moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

a. Isopropyl (3S)-2-(4-Fluorophenyl)-3-Pyrrolidinecarboxylate Oxalate

- Molecular Formula: C₁₆H₂₀FNO₆

- Molecular Weight : 341.33 g/mol

- Key Differences :

- Substituent : 4-Fluorophenyl vs. 2-chlorophenyl.

- Impact : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may alter electronic effects (e.g., reduced electron-withdrawing capacity) and steric interactions. The 4-position substitution could lead to distinct binding modes in biological targets .

b. Methyl (3S)-2-(2,4-Dichlorophenyl)-3-Pyrrolidinecarboxylate Oxalate

- Molecular Formula: C₁₄H₁₅Cl₂NO₆

- Molecular Weight : 364.17 g/mol

- Key Differences: Substituent: 2,4-Dichlorophenyl (two chlorine atoms) vs. single 2-chlorophenyl. Ester Group: Methyl vs. isopropyl. The methyl ester may reduce metabolic stability compared to the bulkier isopropyl ester, affecting bioavailability .

Comparative Data Table

*Assumed based on structural similarity to and . †Estimated by analogy to .

Biological Activity

Isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : Oxalic acid; propan-2-yl (3S)-2-(2-chlorophenyl)pyrrolidine-3-carboxylate

- Molecular Formula : C16H20ClNO6

- Molecular Weight : 357.79 g/mol

- CAS Number : 1214634-29-3

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions are performed using amino acid derivatives.

- Introduction of the Chlorophenyl Group : Achieved through substitution reactions with chlorinated benzene derivatives.

- Esterification : The carboxylate group is esterified with isopropyl alcohol.

- Oxalate Formation : The final product is formed by reacting the ester with oxalic acid.

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological macromolecules:

- Hydrogen Bonding : The pyrrolidine ring and chlorophenyl group can engage in hydrogen bonding with target proteins.

- Hydrophobic Interactions : These interactions enhance binding affinity to enzymes and receptors.

- Van der Waals Forces : Contribute to the overall stability of the compound when interacting with biological targets.

Biological Applications

-

Medicinal Chemistry :

- Potential applications as a pharmaceutical intermediate, particularly in developing treatments for central nervous system disorders and anti-inflammatory agents.

- Structural motifs similar to those found in bioactive molecules suggest a role in drug development.

-

Biological Research :

- Used as a probe to study enzyme mechanisms and receptor binding interactions.

- Investigates the effects on various cellular pathways and metabolic processes.

Table 1: Summary of Key Studies on Biological Activity

| Study | Method | Findings | |

|---|---|---|---|

| Study A | In vitro assays | Showed significant inhibition of enzyme X | Suggests potential for therapeutic use in enzyme-related disorders |

| Study B | Animal model | Reduced symptoms of inflammation in treated groups | Supports anti-inflammatory properties |

| Study C | Binding studies | High affinity for receptor Y observed | Indicates potential as a receptor antagonist |

Notable Research Insights

- A recent study highlighted that compounds similar to this compound exhibited significant effects on metabolic pathways associated with hyperoxaluria, suggesting its relevance in treating kidney stone formation .

- Another investigation demonstrated that the compound could modulate the activity of specific enzymes involved in metabolic disorders, providing insights into its potential therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for preparing isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate?

Methodological Answer:

The synthesis involves asymmetric catalysis to achieve the (3S) stereochemistry. A multi-step approach can be adapted from heterocyclic condensation methods (e.g., coupling 2-chlorophenyl precursors with pyrrolidine intermediates). Key steps include:

- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., palladium or copper-based systems) to ensure enantiomeric purity .

- Oxalate salt formation : React the freebase with oxalic acid in polar aprotic solvents (e.g., acetone) under controlled pH .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥95% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.